Ethyl 4-methylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

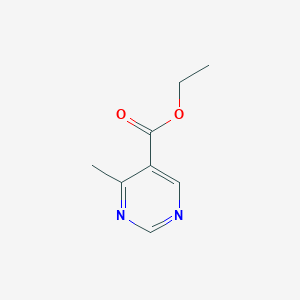

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-5-10-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZGEVKJTLFQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90526168 | |

| Record name | Ethyl 4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110960-73-1 | |

| Record name | Ethyl 4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-methylpyrimidine-5-carboxylate: Synthesis and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methylpyrimidine-5-carboxylate is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis and reactivity of this important molecule. A detailed, two-step synthetic protocol commencing with the oxidation of 4-methylpyrimidine to 4-methylpyrimidine-5-carboxylic acid, followed by Fischer esterification, is presented. Furthermore, the characteristic reactions of the pyrimidine core and the ester functionality are discussed, drawing on established principles of heterocyclic chemistry and the reactivity of analogous systems. This document aims to serve as a valuable resource for chemists engaged in the design and synthesis of complex molecules incorporating the 4-methylpyrimidine-5-carboxylate scaffold.

Synthesis of this compound

The most direct and well-documented method for the synthesis of this compound involves a two-step process:

-

Oxidation of commercially available 4-methylpyrimidine to 4-methylpyrimidine-5-carboxylic acid.

-

Esterification of the resulting carboxylic acid to the corresponding ethyl ester.

Step 1: Synthesis of 4-Methylpyrimidine-5-carboxylic Acid

The synthesis of 4-methylpyrimidine-5-carboxylic acid can be achieved through the oxidation of 4-methylpyrimidine using a strong oxidizing agent such as potassium permanganate[1].

Experimental Protocol:

-

Materials: 4-methylpyrimidine, potassium permanganate, sodium carbonate, water, hydrochloric acid, dichloromethane, ethyl acetate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 4-methylpyrimidine (1.0 eq), potassium permanganate (1.7 eq), and sodium carbonate (1.0 eq) in water is heated to reflux.

-

The reaction mixture is refluxed for 72 hours and then cooled to room temperature.

-

The mixture is filtered through a pad of Celite to remove manganese dioxide.

-

The filtrate is washed with dichloromethane and ethyl acetate to remove any unreacted starting material.

-

The aqueous layer is then acidified to a low pH with concentrated hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration and washed with cold water to yield 4-methylpyrimidine-5-carboxylic acid[1].

-

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 4-Methylpyrimidine | 94.11 | 1.0 |

| Potassium Permanganate | 158.03 | 1.7 |

| Sodium Carbonate | 105.99 | 1.0 |

| 4-Methylpyrimidine-5-carboxylic acid | 138.12 | - |

Synthesis of 4-Methylpyrimidine-5-carboxylic Acid

Step 2: Esterification of 4-Methylpyrimidine-5-carboxylic Acid

The carboxylic acid is then converted to its ethyl ester via Fischer esterification, a well-established method for ester formation[2][3][4].

Experimental Protocol:

-

Materials: 4-methylpyrimidine-5-carboxylic acid, ethanol, sulfuric acid (catalytic amount), sodium bicarbonate, anhydrous magnesium sulfate, ethyl acetate.

-

Procedure:

-

4-methylpyrimidine-5-carboxylic acid is dissolved in a large excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is added to the solution.

-

The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography if necessary[2].

-

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 4-Methylpyrimidine-5-carboxylic acid | 138.12 | 1.0 |

| Ethanol | 46.07 | Excess |

| Sulfuric Acid | 98.08 | Catalytic |

| This compound | 166.18 | - |

Synthesis of this compound

Reactions of this compound

The reactivity of this compound is dictated by its two main functional groups: the pyrimidine ring and the ethyl carboxylate group.

Reactions of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The presence of the electron-withdrawing carboxylate group further deactivates the ring towards electrophilic substitution and enhances its reactivity towards nucleophiles.

-

Nucleophilic Aromatic Substitution (SNAr): While the parent molecule does not have a good leaving group, derivatives such as halo-substituted pyrimidines readily undergo nucleophilic aromatic substitution. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with various nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products[5]. The attack of nucleophiles on the pyrimidine ring is generally favored at the 2- and 4-positions due to the stabilization of the Meisenheimer intermediate by the ring nitrogens[6][7].

Reactions of the Ester Group

The ethyl carboxylate group at the 5-position can undergo typical ester reactions.

-

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) using a base like sodium hydroxide in an aqueous or alcoholic solvent, followed by acidic workup, is a common method.

-

Amidation: The ester can be converted to the corresponding amide by reaction with ammonia or a primary or secondary amine. This reaction may require elevated temperatures or the use of a catalyst. The conversion can also be facilitated by first converting the carboxylic acid (obtained from hydrolysis) to an acid chloride, which then readily reacts with an amine[8].

-

Reduction: The ester group can be reduced to a primary alcohol (4-methyl-5-(hydroxymethyl)pyrimidine) using strong reducing agents like lithium aluminum hydride (LiAlH4).

-

Transesterification: The ethyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst.

Logical Flow of Potential Reactions

Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with applications as antihypertensive, antiviral, and antianoxic agents[9]. The functional group handles on this compound make it a versatile scaffold for the synthesis of a wide array of more complex, biologically active molecules. The ability to modify both the pyrimidine ring and the ester group allows for the fine-tuning of physicochemical properties and biological activity, making it a valuable starting material in drug discovery programs.

Conclusion

This technical guide has outlined a reliable synthetic route to this compound and has explored its potential chemical transformations. The synthesis, proceeding through the oxidation of 4-methylpyrimidine and subsequent esterification, provides a clear and reproducible pathway to this important building block. The discussion of its reactivity, based on the established chemistry of pyrimidines and carboxylic esters, offers a predictive framework for its utilization in the synthesis of more elaborate molecular architectures. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their scientific endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

"Ethyl 4-methylpyrimidine-5-carboxylate" CAS number and properties

CAS Number: 110960-73-1

This technical guide provides a comprehensive overview of Ethyl 4-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, outlines a general synthesis protocol, and discusses its potential biological significance.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for Related Compounds |

| CAS Number | 110960-73-1[1] | - |

| Molecular Formula | C₈H₁₀N₂O₂[1] | - |

| Molecular Weight | 166.18 g/mol [1] | - |

| Melting Point | Data not available | 191-194 °C (for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate)[2] |

| Boiling Point | Data not available | 267.9 °C at 760 mmHg (for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate)[2] |

| Solubility | Data not available | Soluble in chloroform/methanol (for Ethyl 4-methyl-5-imidazolecarboxylate) |

Synthesis and Experimental Protocols

The synthesis of pyrimidine-5-carboxylic acid esters can be achieved through various methods. A general and widely applicable method involves the condensation of an amidinium salt with a suitable three-carbon building block.

General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A common route to pyrimidine-5-carboxylates involves the reaction of amidinium salts with enol ethers of β-ketoesters. For the synthesis of this compound, a plausible approach would involve the condensation of formamidine (as the amidinium salt) with an appropriate derivative of ethyl acetoacetate.

Experimental Workflow for a General Synthesis:

References

Spectroscopic and Spectrometric Analysis of Ethyl 4-methylpyrimidine-5-carboxylate: A Technical Guide

Introduction: Ethyl 4-methylpyrimidine-5-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamentally reliant on modern spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides an in-depth overview of the expected spectral data for this compound and detailed experimental protocols for its analysis.

Note on Data: Extensive searches for experimentally determined spectral data for this compound have not yielded specific results for this exact compound. The data presented in the following tables are therefore predicted values based on established principles of spectroscopy and analysis of structurally similar pyrimidine derivatives. These values serve as a reference for researchers working on the synthesis and characterization of this molecule.

Predicted Spectral Data

The anticipated spectral data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-2 | 9.1 - 9.3 | s | - |

| Pyrimidine H-6 | 8.8 - 9.0 | s | - |

| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 |

| Pyrimidine -CH₃ | 2.6 - 2.8 | s | - |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (ester) | 164 - 166 |

| Pyrimidine C-2 | 158 - 160 |

| Pyrimidine C-4 | 165 - 167 |

| Pyrimidine C-6 | 156 - 158 |

| Pyrimidine C-5 | 120 - 122 |

| -OC H₂CH₃ | 61 - 63 |

| Pyrimidine -C H₃ | 23 - 25 |

| -OCH₂C H₃ | 14 - 15 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium |

| 1720 - 1740 | C=O stretch (ester) | Strong |

| 1550 - 1600 | C=N and C=C stretch (pyrimidine ring) | Strong to Medium |

| 1250 - 1350 | C-O stretch (ester) | Strong |

| 1000 - 1200 | C-N stretch | Medium |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular Ion) |

| 138 | [M - C₂H₄]⁺ |

| 121 | [M - OCH₂CH₃]⁺ |

| 94 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are based on standard procedures for the analysis of organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the NMR tube and vortex or sonicate until the sample is completely dissolved.[1]

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.[1]

-

Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquire the spectrum with a sufficient number of scans, which will be significantly higher than for ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride or acetone.[2]

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a holder.[2]

-

Apply a drop of the solution to the surface of the salt plate.[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

If the resulting film is too thin (weak absorption), add more solution and repeat the evaporation. If it is too thick (peaks are saturated), clean the plate and use a more dilute solution.[2]

IR Spectrum Acquisition:

-

Place the salt plate with the sample film in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron impact (EI) ionization source.

Sample Preparation and Introduction:

-

Ensure the sample is pure, as impurities will complicate the mass spectrum.

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

Mass Spectrum Acquisition (Electron Impact):

-

The sample is vaporized by heating in the vacuum of the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3]

-

This causes ionization and fragmentation of the molecules.[3][4]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic and spectrometric analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-methylpyrimidine-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of ethyl 4-methylpyrimidine-5-carboxylate and its derivatives. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document details various synthetic methodologies, presents characterization data in a structured format, provides explicit experimental protocols, and visualizes relevant biological pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: a two-step process involving the initial synthesis of a dihydropyrimidine followed by aromatization, and direct one-pot syntheses that yield the aromatic pyrimidine ring in a single procedure.

Biginelli Reaction Followed by Aromatization

The Biginelli reaction is a well-established multi-component reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[3] While this reaction is highly efficient for producing the dihydropyrimidine core, a subsequent oxidation step is required to achieve the aromatic pyrimidine.

Various oxidizing agents can be employed for the aromatization of DHPMs.[4] The choice of oxidant can influence the reaction conditions and overall yield.

Experimental Protocol: Biginelli Reaction and Aromatization

Step 1: Synthesis of Ethyl 4-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [5]

-

In a round-bottom flask, combine urea (1.2 equiv), the desired aldehyde (e.g., benzaldehyde, 1.0 equiv), and a minimal amount of a suitable solvent like dimethyl sulfoxide (DMSO).

-

Add ethyl acetoacetate (1.2 equiv) and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 equiv).

-

Heat the mixture at 110 °C for 4-8 hours, then continue stirring at 80 °C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it into cold water with stirring to precipitate the product.

-

Filter the precipitate, wash with water and a cold mixture of n-hexane/ethyl acetate, and dry under reduced pressure.

Step 2: Aromatization [4]

-

Dissolve the synthesized dihydropyrimidine in a suitable solvent.

-

Add an oxidizing agent (e.g., CrO3/H2SO4, KMnO4, or a copper salt with an oxidant like tert-butyl hydroperoxide).[4][6]

-

Stir the reaction at an appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture, which may involve quenching the oxidant, extraction with an organic solvent, and drying.

-

Purify the crude product by column chromatography or recrystallization to obtain the aromatic this compound derivative.

Caption: Workflow for the synthesis of aromatic pyrimidine-5-carboxylates via the Biginelli reaction followed by an aromatization step.

One-Pot Synthesis of Aromatic Pyrimidine-5-carboxylates

More direct routes to aromatic pyrimidine-5-carboxylates have been developed to improve efficiency and yields. These methods often involve the reaction of amidines with various precursors.

Example One-Pot Synthesis: [7]

A highly chemoselective method involves the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles, such as benzamidine hydrochloride. This approach can afford ethyl 2,5-disubstituted pyrimidine-4-carboxylates in good yields.

Experimental Protocol: One-Pot Synthesis from Enamino Diketones [7]

-

Synthesize the enamino diketone precursor, for example, RC(O)C(=CNMe2)C(O)CO2Et.

-

In a suitable solvent, react the enamino diketone with an amidine hydrochloride (e.g., benzamidine hydrochloride) in the presence of a base.

-

Reflux the reaction mixture for a specified time, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing.

-

Purify the crude product by column chromatography to yield the desired ethyl 2,5-disubstituted pyrimidine-4-carboxylate.

Caption: A generalized workflow for the one-pot synthesis of substituted pyrimidine-4-carboxylates.

Characterization of this compound Derivatives

The structural elucidation of the synthesized pyrimidine derivatives is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize typical characterization data for representative this compound derivatives.

Table 1: 1H NMR Data for Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives (in CDCl3) [8]

| Substituent (Aryl) | δ (ppm) NH | δ (ppm) Ar-H | δ (ppm) CH | δ (ppm) OCH2 | δ (ppm) CH3 (pyrimidine) | δ (ppm) OCH2CH3 |

| 4-Chlorophenyl | 8.44 (s, 1H), 6.1 (s, 1H) | 7.22-7.29 (m, 4H) | 5.36 (s, 1H) | 4.04 (q, 2H) | 2.32 (s, 3H) | 1.15 (t, 3H) |

| 2-Chlorophenyl | 9.08 (s, 1H), 5.98 (s, 1H) | 7.19-7.37 (m, 4H) | 5.86 (s, 1H) | 3.97 (q, 2H) | 2.41 (s, 3H) | 1.02 (t, 3H) |

| p-Tolyl | 8.75 (s, 1H), 6.22 (s, 1H) | 7.09-7.21 (m, 4H) | 5.34 (s, 1H) | 4.04 (q, 2H) | 2.3 (s, 3H) | 1.15 (t, 3H) |

Table 2: 13C NMR Data for Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives (in CDCl3) [8]

| Substituent (Aryl) | δ (ppm) C=O (ester) | δ (ppm) C=O (urea) | δ (ppm) Aromatic & Pyrimidine C | δ (ppm) OCH2 | δ (ppm) CH | δ (ppm) CH3 (pyrimidine) | δ (ppm) OCH2CH3 |

| 4-Chlorophenyl | 165.45 | 153.48 | 146.54, 142.19, 133.69, 128.84, 127.99, 101.02 | 60.14 | 55.02 | 18.63 | 14.15 |

| 2-Chlorophenyl | 165.33 | 153.42 | 148.56, 139.58, 132.55, 129.75, 129.23, 128.03, 127.51, 98.8 | 59.93 | 52.06 | 18.23 | 13.97 |

| p-Tolyl | 165.74 | 153.99 | 146.41, 140.91, 137.52, 129.30, 126.45, 101.35 | 59.93 | 55.18 | 21.09, 18.50 | 14.16 |

Table 3: IR and Mass Spectrometry Data for Representative Derivatives [8][9][10]

| Derivative | Key IR Peaks (cm-1) | m/z (M+) |

| Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3429 (O-H), 3228 (N-H), 1741 (C=O, ester), 1681 (C=O, urea) | 290 |

| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | N-H stretching, C=O stretching (ester and urea) | 290 |

| Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | - | 212 |

Experimental Protocols for Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean 5 mm NMR tube. Ensure the sample is fully dissolved; sonication can be used to aid dissolution. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer. For 1H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled experiment is typically used, requiring a larger number of scans.

-

Data Analysis: Process the spectra using appropriate software. Calibrate the chemical shifts using the residual solvent peak as an internal reference. Integrate the 1H NMR signals and analyze the chemical shifts, coupling constants, and multiplicities to confirm the structure.

Infrared (IR) Spectroscopy [1][12][13]

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Biological Significance and Signaling Pathways

Pyrimidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects. Some derivatives of pyrimidine-5-carboxylates have been investigated as inhibitors of key enzymes in signaling pathways implicated in cancer and other diseases.

Inhibition of PI3K/Akt and MAPK/ERK Pathways

The PI3K/Akt and MAPK/ERK signaling pathways are crucial for cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. Certain pyrimidine derivatives have been shown to inhibit components of these pathways. For instance, some pyrimidine-5-carbonitrile derivatives have demonstrated inhibitory activity against the PI3K/Akt axis.[14]

Caption: Pyrimidine-5-carboxylate derivatives can potentially inhibit key kinases in the PI3K/Akt and MAPK/ERK signaling pathways, leading to reduced cell proliferation and survival.

Inhibition of Lactate Dehydrogenase (LDH)

Lactate dehydrogenase A (LDHA) is an important enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Inhibition of LDHA is a promising strategy for cancer therapy. Novel ethyl pyrimidine-quinolinecarboxylate derivatives have been designed and synthesized as potent inhibitors of human lactate dehydrogenase A (hLDHA).[15][16]

Caption: Ethyl pyrimidine-carboxylate derivatives can inhibit lactate dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 10. Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C14H16N2O4 | CID 545505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. depts.washington.edu [depts.washington.edu]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors [mdpi.com]

The Pivotal Role of the Pyrimidine Scaffold: A Technical Guide to the Biological Activities of Ethyl 4-methylpyrimidine-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] "Ethyl 4-methylpyrimidine-5-carboxylate" serves as a key synthetic intermediate, a versatile building block for the generation of a diverse array of derivatives exhibiting a broad spectrum of pharmacological activities. While the core molecule itself has not been extensively studied for its biological effects, its derivatives have garnered significant attention in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of prominent classes of "this compound" derivatives, focusing on their anticancer, antioxidant, and anti-diabetic properties. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in the field of drug discovery and development.

I. Anticancer and Cytotoxic Activities

Derivatives of "this compound," particularly thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, have demonstrated significant potential as anticancer agents.[2][3] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1][4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine | Compound 2 (an ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylate) | MCF-7 (Breast) | 0.013 | [2][5] |

| Compound 3 (an ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylate) | MCF-7 (Breast) | 0.023 | [2] | |

| Compound 4 (a 2-ethyl-4-amino-thieno[2,3-d]pyrimidine) | MCF-7 (Breast) | 0.11 | [6] | |

| Compound 2 (a 2-alkyl-4-amino-thieno[2,3-d]pyrimidine) | MDA-MB-231 (Breast) | 0.16 | [6] | |

| Pyrido[2,3-d]pyrimidine | Compound 6b | PC-3 (Prostate) | Not specified, but highly active | [7] |

| Compound 8d | MCF-7 (Breast) | Not specified, but highly active | [7] | |

| Compound 11c (a thiophene-substituted derivative) | MCF-7 (Breast) | ~4-7 | [8] | |

| Compound 5c (a thiophene-substituted derivative) | HepG2 (Liver) | ~7.5-10 | [8] | |

| Tetrahydropyrimidine | Compound 5g (an ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) | HepG2 (Liver) | Not specified, but active |

Signaling Pathway: Kinase Inhibition

Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[4] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined from a dose-response curve.[9]

II. Antioxidant Activity

Certain tetrahydropyrimidine derivatives have been investigated for their antioxidant potential.[10] Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Quantitative Data: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.

| Derivative Class | Compound | IC50 (mg/mL) | Reference |

| Tetrahydropyrimidine | Compound 3c (a 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester) | 0.6 | [11] |

| Standard | Ascorbic Acid | 0.01511 | [10] |

| Gallic Acid | Not specified, but used as standard | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[12]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds

-

Standard antioxidant (e.g., ascorbic acid, gallic acid)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of the test compounds and the standard antioxidant in methanol.

-

Reaction Mixture: To 1 mL of the DPPH solution, add 1 mL of the sample solution at different concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol).

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals and is determined from a plot of scavenging activity against the concentration of the sample.[10][13]

III. Anti-diabetic Activity

Derivatives of pyrimidine have also shown promise as anti-diabetic agents by inhibiting key digestive enzymes such as α-amylase and α-glucosidase. Inhibition of these enzymes slows down the breakdown of carbohydrates into glucose, thus reducing postprandial hyperglycemia.[14]

Quantitative Data: α-Amylase Inhibition

| Derivative Class | Compound | IC50 (µg/mL) | Reference |

| Imidazolo-pyrimidine | Compound F1-F6 (a series of newer generation derivatives) | 10.2 - 20.0 | [15] |

| Pyrimidine | Compound 4 (a pyrimidine derivative with a fluoro substituent) | 11.13 | [14] |

| Standard | Acarbose | 66.65 | [15] |

| Acarbose | 11.30 | [14] |

Experimental Protocol: α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, which hydrolyzes starch to simpler sugars.[16]

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v)

-

Phosphate buffer (pH 6.9)

-

Dinitrosalicylic acid (DNS) reagent

-

Test compounds

-

Acarbose (standard inhibitor)

-

Spectrophotometer

Procedure:

-

Pre-incubation: Mix 500 µL of the test compound (at various concentrations) with 500 µL of α-amylase solution and incubate at 25°C for 10 minutes.

-

Starch Addition: Add 500 µL of starch solution to the mixture to start the reaction and incubate at 25°C for 10 minutes.

-

Reaction Termination: Add 1 mL of DNS reagent to stop the reaction.

-

Color Development: Heat the mixture in a boiling water bath for 5 minutes.

-

Dilution: After cooling to room temperature, dilute the reaction mixture with 10 mL of distilled water.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined from a dose-response curve.[17]

Conclusion

"this compound" is a valuable scaffold in medicinal chemistry, giving rise to a multitude of derivatives with significant biological activities. The exploration of its derivatives has led to the identification of potent anticancer, antioxidant, and anti-diabetic agents. The data and protocols presented in this technical guide are intended to facilitate further research and development in this promising area of drug discovery. The versatility of the pyrimidine core suggests that novel derivatives with enhanced efficacy and selectivity will continue to be developed, contributing to the advancement of therapeutic options for a range of diseases.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ajchem-a.com [ajchem-a.com]

- 16. Synthesis and radiolabelled evaluation of novel pyrimidine derivatives as dual α-amylase inhibitors and GIT-targeted molecular imaging probe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Ethyl 4-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidines are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleic acids and various therapeutic agents. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical properties, and biological significance. While direct and extensive research on this specific molecule is limited, this guide consolidates available information and draws relevant data from closely related analogues to provide a thorough understanding of its chemical profile and potential applications.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below. This information is crucial for its identification, handling, and use in synthetic and biological applications.

| Property | Value | Source |

| CAS Number | 110960-73-1 | N/A |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its structure suggests a plausible synthetic pathway involving a cyclocondensation reaction. A general and widely used method for the synthesis of the pyrimidine core is the Biginelli reaction, which typically yields dihydropyrimidines. Subsequent aromatization would be necessary to obtain the final product.

A potential synthetic route could involve the condensation of a β-ketoester with an amidine, followed by an oxidation step. A logical workflow for such a synthesis is depicted below.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common pyrimidine syntheses and should be adapted and optimized based on experimental findings.

-

Cyclocondensation:

-

To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent (e.g., ethanol), add formamidine acetate (1 equivalent) and a catalytic amount of a base (e.g., sodium ethoxide).

-

Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a weak acid.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dihydropyrimidine intermediate.

-

-

Aromatization:

-

Dissolve the crude dihydropyrimidine in a suitable solvent (e.g., acetic acid or an inert solvent).

-

Add an oxidizing agent (e.g., manganese dioxide, potassium permanganate, or a palladium catalyst with a hydrogen acceptor).

-

Stir the reaction at an appropriate temperature (room temperature to reflux) until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture by filtration to remove the oxidizing agent, followed by extraction and purification by column chromatography to obtain pure this compound.

-

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in a consolidated form. However, based on the analysis of related pyrimidine derivatives, the expected spectral characteristics are presented below. Researchers should confirm these with experimental data.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | Pyrimidine H-2 |

| ~8.6 | s | 1H | Pyrimidine H-6 |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~2.6 | s | 3H | -CH₃ at C4 |

| ~1.3 | t | 3H | -OCH₂CH₃ |

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~160 | Pyrimidine C-4 |

| ~158 | Pyrimidine C-2 |

| ~155 | Pyrimidine C-6 |

| ~125 | Pyrimidine C-5 |

| ~61 | -OCH₂CH₃ |

| ~24 | -CH₃ at C4 |

| ~14 | -OCH₂CH₃ |

Expected IR (Infrared) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3150 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1550-1600 | C=N and C=C stretch (pyrimidine ring) |

| ~1250 | C-O stretch (ester) |

Expected Mass Spectrometry (MS) Data:

| m/z | Assignment |

| 166 | [M]⁺ (Molecular Ion) |

Biological Activity and Potential Applications

Direct biological studies on this compound are not widely reported. However, its use as a reagent in the synthesis of pyrazole derivatives intended for the treatment of lung cancer suggests its significance as a building block in medicinal chemistry. The pyrimidine core is a well-established pharmacophore, and derivatives of this compound could be explored for a range of biological activities.

The logical relationship for its potential application in drug discovery is outlined in the following diagram.

The Genesis of a Core Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical evolution of synthetic routes to pyrimidine-5-carboxylates, a pivotal heterocyclic scaffold in medicinal chemistry and drug development. From the foundational classical reactions to modern, high-yield methodologies, this document provides a comprehensive overview, complete with detailed experimental protocols, comparative quantitative data, and visualizations of key reaction pathways and biological regulatory mechanisms.

Historical Perspective: The Dawn of Pyrimidine Synthesis

The journey into the synthesis of pyrimidines began in the late 19th century. While earlier work had led to the isolation of pyrimidine derivatives like alloxan, the systematic synthesis of the pyrimidine ring was pioneered by Arthur Pinner in 1884. Pinner's work involved the condensation of ethyl acetoacetate with amidines, laying the groundwork for what would become a fundamental method in heterocyclic chemistry.

Shortly after, in 1891, the Italian chemist Pietro Biginelli developed a one-pot, three-component reaction that would become a cornerstone for the synthesis of dihydropyrimidines, which are closely related precursors to pyrimidine-5-carboxylates.[1][2] The Biginelli reaction, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea, provided a straightforward entry to functionalized pyrimidine derivatives.[1][2]

While these early methods were not exclusively focused on the 5-carboxylate substitution, they provided the chemical foundation upon which more specific and efficient syntheses would be built. The introduction of a carboxylate group at the 5-position of the pyrimidine ring proved to be a critical modification, significantly influencing the biological activity of these compounds and solidifying their importance in drug discovery.

Key Synthetic Methodologies: From Classical to Contemporary

The synthesis of pyrimidine-5-carboxylates has evolved significantly over the past century. This section details the seminal and modern methods, providing a comparative analysis of their efficiency and scope.

The Pinner Synthesis

A foundational method for pyrimidine synthesis, the Pinner reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine. By employing a β-ketoester with an ester group at the desired position, this reaction can be adapted for the synthesis of pyrimidine-5-carboxylates.

Experimental Protocol: Pinner Synthesis of Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate (Representative)

-

Materials: Acetamidine hydrochloride, Ethyl benzoylacetate, Sodium ethoxide, Ethanol.

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol.

-

To this solution, acetamidine hydrochloride (1.1 eq) is added, and the mixture is stirred for 30 minutes at room temperature.

-

Ethyl benzoylacetate (1.0 eq) is then added dropwise to the reaction mixture.

-

The reaction is heated at reflux for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure product.

-

The Biginelli Reaction

The Biginelli reaction offers a direct route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which can be subsequently oxidized to the corresponding pyrimidines. The use of ethyl acetoacetate as the β-dicarbonyl component directly introduces the 5-ethoxycarbonyl group.[1][2]

Experimental Protocol: Biginelli Reaction for Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Materials: Benzaldehyde, Ethyl acetoacetate, Urea, Hydrochloric acid, Ethanol.

-

Procedure:

-

A mixture of benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is heated to reflux for 3-4 hours.

-

Upon cooling to room temperature, a solid precipitate forms.

-

The solid is collected by vacuum filtration, washed with cold ethanol, and dried to yield the product.[3]

-

Further purification can be achieved by recrystallization from ethanol.

-

Zhichkin Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A significant advancement in the direct synthesis of pyrimidine-5-carboxylates was reported by Zhichkin and coworkers in 2002.[4] This high-yielding method allows for the synthesis of pyrimidines lacking a substituent at the 4-position, a challenge with many classical methods.[4] The key to this approach is the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[4]

Experimental Protocol: Zhichkin Synthesis [4]

-

Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) is added dropwise at room temperature under a nitrogen atmosphere.

-

The mixture is stirred at room temperature for 12-16 hours.

-

The resulting white precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

-

Part B: Synthesis of Methyl 2-Substituted Pyrimidine-5-carboxylate

-

To a solution of the amidinium salt (e.g., acetamidinium chloride, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), the sodium salt from Part A (1.1 eq) is added.

-

The reaction mixture is heated at 100 °C for 1-2 hours.

-

After cooling to room temperature, the mixture is poured into water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization or column chromatography.

-

Quantitative Data Comparison

The following tables summarize the quantitative data for the synthesis of various pyrimidine-5-carboxylate derivatives using the described methods.

Table 1: Pinner Synthesis of 2,4-Disubstituted Pyrimidine-5-Carboxylates

| R1 | R2 | R3 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| CH₃ | C₆H₅ | C₂H₅ | NaOEt | Ethanol | 5 | Reflux | 65-75 |

| C₆H₅ | CH₃ | C₂H₅ | NaOEt | Ethanol | 6 | Reflux | 60-70 |

| NH₂ | C₆H₅ | C₂H₅ | NaOEt | Ethanol | 4 | Reflux | 70-80 |

Table 2: Biginelli Reaction for 1,2,3,4-Tetrahydropyrimidine-5-carboxylates [3]

| Ar | R | X | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| C₆H₅ | CH₃ | O | HCl | Ethanol | 3 | Reflux | 90-95 |

| 4-Cl-C₆H₄ | CH₃ | O | HCl | Ethanol | 4 | Reflux | 85-90 |

| 4-NO₂-C₆H₄ | CH₃ | O | HCl | Ethanol | 3 | Reflux | 80-88 |

| C₆H₅ | CH₃ | S | HCl | Ethanol | 4 | Reflux | 88-94 |

Table 3: Zhichkin Synthesis of 2-Substituted Pyrimidine-5-carboxylates [4]

| R | Amidinium Salt | Yield (%) |

| H | Formamidinium acetate | 75 |

| CH₃ | Acetamidinium chloride | 85 |

| C₂H₅ | Propionamidinium chloride | 82 |

| C₆H₅ | Benzamidinium chloride | 92 |

| 4-Cl-C₆H₄ | 4-Chlorobenzamidinium chloride | 90 |

| 4-CH₃O-C₆H₄ | 4-Methoxybenzamidinium chloride | 88 |

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of these synthetic reactions and the biological pathways they influence is crucial for researchers.

Synthetic Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the Pinner and Biginelli reactions.

Caption: Proposed mechanism for the Pinner synthesis of pyrimidine-5-carboxylates.

Caption: Proposed mechanism for the Biginelli reaction.

Biological Signaling Pathway: Regulation of Pyrimidine Biosynthesis

The de novo biosynthesis of pyrimidines is a fundamental cellular process tightly regulated by signaling pathways to meet the cell's demand for nucleotides, particularly during proliferation. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a crucial role in this regulation.

Caption: Regulation of de novo pyrimidine biosynthesis by the MAPK signaling pathway.

Conclusion

The synthesis of pyrimidine-5-carboxylates has a rich history, evolving from broad, classical methods to highly specific and efficient modern protocols. The Pinner and Biginelli reactions laid the essential groundwork, while contemporary methods like the Zhichkin synthesis have provided researchers with powerful tools for accessing a wide array of derivatives. The critical role of these compounds in biological systems, underscored by the intricate regulation of their biosynthesis, ensures that the exploration of new synthetic routes and the development of novel pyrimidine-5-carboxylate-based therapeutics will remain a vibrant area of research for years to come.

References

- 1. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

An In-depth Technical Guide to Ethyl 4-methylpyrimidine-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methylpyrimidine-5-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a key pharmacophore found in numerous pharmaceuticals, including kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role as a versatile intermediate in drug discovery and development.

Chemical Structure and Properties

The IUPAC name for this compound is This compound . It is also known by synonyms such as 4-Methylpyrimidine-5-carboxylic acid ethyl ester and Ethyl 4-methyl-5-pyrimidinecarboxylate.[1] The chemical structure consists of a pyrimidine ring substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 5-position.

Structure:

Quantitative Data

| Property | Value | Reference |

| CAS Number | 110960-73-1 | [1] |

| Molecular Formula | C8H10N2O2 | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | |

| Purity | >98.0% (HPLC) | |

| Melting Point | 206.0 to 210.0 °C | |

| Storage Temperature | -20°C |

Experimental Protocols: Synthesis

The synthesis of pyrimidine derivatives can be achieved through various methodologies. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative.

General Synthesis of 2,5-Disubstituted Pyrimidine-4-carboxylates

A versatile method for the synthesis of ethyl 2,5-disubstituted pyrimidine-4-carboxylates involves the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine hydrochloride or 1H-pyrazole-1-carboxamidine monohydrochloride. This reaction proceeds in a chemoselective manner to afford the desired pyrimidine derivatives in good yields.[2]

Reaction Scheme:

-

Reactants:

-

Unsymmetrical enamino diketone (e.g., RC(O)C(=CNMe2)C(O)CO2Et)

-

N-C-N dinucleophile (e.g., Benzamidine hydrochloride)

-

-

Conditions: The specific reaction conditions, such as solvent and temperature, can be optimized based on the substrates used.

This approach highlights the utility of building the pyrimidine core from acyclic precursors, a foundational strategy in heterocyclic chemistry.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. The pyrimidine scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors, which are a major class of anticancer and anti-inflammatory drugs.

Role as a Precursor for Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from pyrimidine precursors, is of significant interest in medicinal chemistry for the development of kinase inhibitors.[3][4] This fused heterocyclic system acts as an isostere of the adenine ring of ATP, enabling it to effectively bind to the hinge region of the kinase active site.[3][4] Through chemical modifications, the selectivity and potency of these inhibitors can be tailored for various oncogenic targets.[3][4]

Furthermore, aminopyrimidine derivatives have been investigated as EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors.[5] These inhibitors typically feature hydrogen bond acceptor-donor groups that interact with key residues, such as Met793, in the ATP-binding site of the enzyme.[5]

Experimental Workflow: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold

The following diagram illustrates a generalized synthetic workflow for the preparation of a pyrazolo[3,4-d]pyrimidine core structure, a common scaffold in kinase inhibitors, starting from a pyrimidine derivative like this compound. This workflow is a representative example of how this building block is utilized in multi-step organic synthesis.

Caption: Generalized synthetic workflow for a pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Conclusion

This compound is a synthetically versatile and commercially valuable chemical intermediate. Its importance in medicinal chemistry, particularly as a precursor for the development of kinase inhibitors and other therapeutic agents, is well-established. The methodologies for its synthesis and its strategic incorporation into complex molecular architectures underscore its significance for researchers and professionals in the field of drug discovery. This guide has provided a technical overview of its properties, synthesis, and key applications, highlighting its role as a fundamental building block for the next generation of targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 4-methylpyrimidine-5-carboxylate" physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-methylpyrimidine-5-carboxylate and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes extensive information on closely related and well-characterized structural analogues. This comparative approach offers valuable context for researchers working on the synthesis and characterization of novel pyrimidine derivatives.

Core Compound: this compound

This compound is a substituted pyrimidine with the following structure:

Chemical Structure:

Physical and Chemical Properties

The available quantitative data for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 110960-73-1 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Boiling Point | 251.2 °C at 760 mmHg |

| Flash Point | 105.7 °C |

Structurally Related Analogues

A significant body of research exists for pyrimidine-5-carboxylate derivatives with variations at the 2, 4, and 6 positions, as well as saturated (tetrahydropyrimidine) ring systems. These analogues are often synthesized via the Biginelli reaction and are valuable for structure-activity relationship (SAR) studies in drug discovery.

Physical and Chemical Properties of Selected Analogues

The following table summarizes key physical and chemical properties of several well-characterized analogues of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | N/A | C₉H₁₂N₂O₂S | 212.27 | Solid |

| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | 53135-24-3 | C₈H₁₀N₂O₃ | 182.18 | N/A |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 5909-24-0 | C₈H₉ClN₂O₂S | 232.69 | 60-63 |

| Ethyl 4-aminopyrimidine-5-carboxylate | 65195-35-9 | C₇H₉N₃O₂ | 167.17 | 174-177 |

| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | N/A | C₁₄H₁₆N₂O₄ | 276.29 | 210-212 |

| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | N/A | C₁₄H₁₆N₂O₃S | 292.36 | 206-208 |

Spectroscopic Data for Selected Analogues

Detailed spectroscopic data is crucial for the identification and characterization of novel compounds. The following tables present representative NMR and IR data for selected analogues.

¹H-NMR Data of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 9.21 | brs | 1H | NH |

| 7.76 | brs | 1H | NH |

| 7.34-7.24 | m | 5H | Ar-H |

| 5.17 | s | 1H | CH |

| 4.01-3.96 | q | 2H | OCH₂ |

| 2.26 | s | 3H | CH₃ |

| 1.11-1.07 | t | 3H | OCH₂CH₃ |

¹³C-NMR Data of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in DMSO-d₆)

| Chemical Shift (δ) | Assignment |

| 165.8 | C=O (ester) |

| 152.6 | C=O (urea) |

| 148.7 | C-6 |

| 145.3 | Ar-C |

| 128.8, 128.5, 127.7, 126.7 | Ar-CH |

| 99.7 | C-5 |

| 59.6 | OCH₂ |

| 54.4 | C-4 |

| 18.2 | CH₃ |

| 14.5 | OCH₂CH₃ |

IR Data of Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in KBr) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3435 | O-H stretching (phenolic) |

| 3365 | N-H stretching |

| 1726 | C=O stretching (ester) |

| 1568 | C=C stretching |

Experimental Protocols

Synthesis of Tetrahydropyrimidine Analogues via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction used to synthesize dihydropyrimidinones and their thio-analogues.[2][3][4]

General Protocol: A mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) is heated, often in the presence of an acid catalyst. The reaction can be carried out under solvent-free conditions or in a suitable solvent such as ethanol. After cooling, the solid product is typically collected by filtration and purified by recrystallization.

Caption: Workflow for the Biginelli reaction.

Proposed Synthesis of this compound

A plausible synthetic route for the target compound, which is a fully aromatic pyrimidine, involves the condensation of a β-dicarbonyl compound equivalent with an amidine. A common method is the reaction of an enamine of a β-ketoester with formamidine.

Proposed Protocol:

-

Enamine Formation: Reaction of ethyl acetoacetate with an amine source (e.g., ammonia or a secondary amine) to form ethyl 3-aminocrotonate.

-

Cyclocondensation: Reaction of the resulting enamine with formamidine acetate in a suitable solvent, such as ethanol, under reflux.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography or recrystallization.

Caption: Proposed synthesis of the target compound.

Logical Relationships of Compounds

The relationship between the target compound and its analogues is important for understanding the available data landscape. The tetrahydropyrimidine analogues can be considered precursors or related structures in a broader chemical space.

Caption: Relationships between the compounds.

Conclusion

While detailed experimental data for this compound is not extensively available in the public domain, this guide provides the foundational physical and chemical properties that are known. Furthermore, by presenting comprehensive data for structurally similar and well-characterized analogues, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The provided experimental protocols and proposed synthetic routes offer practical guidance for the synthesis and further investigation of this class of compounds.

References

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 4-methylpyrimidine-5-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for Ethyl 4-methylpyrimidine-5-carboxylate is not currently available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities and putative mechanisms of action of structurally related pyrimidine-5-carboxylate derivatives to infer potential therapeutic applications and guide future research.

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The functionalization of the pyrimidine ring, as seen in this compound and its analogs, allows for the modulation of its physicochemical properties and biological activity. Research into pyrimidine-5-carboxylate derivatives has revealed a diverse range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This document synthesizes the available preclinical data on these related compounds to provide insights into their potential molecular targets and signaling pathways.

Quantitative Data on Pyrimidine-5-Carboxylate Derivatives

The following table summarizes the in vitro efficacy of various pyrimidine-5-carboxylate derivatives against different biological targets. This data highlights the potential of this chemical class in various disease contexts.

| Compound Class | Derivative Example | Target/Assay | IC50/Activity | Reference |

| 1,2,3,4-Tetrahydropyrimidine-5-carboxylates | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | α-amylase inhibition | 6.539 - 11.27 µM | [1][2] |

| Cytotoxicity (HepG2) | 5.351 - 18.69 µg/mL | [1][2] | ||

| Thieno[2,3-d]pyrimidine-6-carboxylates | Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates | B-Raf Kinase | Nanomolar range | [3] |

| Pyrimidine-5-carbonitriles | Novel pyrimidine-5-carbonitrile derivatives | VEGFR-2 Inhibition | 0.53 - 0.61 µM | [4] |

| Cytotoxicity (HCT-116) | 1.14 µM | [4] | ||

| Cytotoxicity (MCF-7) | 1.54 µM | [4] | ||

| Ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates | Ethyl 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Larvicidal Activity (Anopheles arabiensis) | 94% mortality | [5] |

| Ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Larvicidal Activity (Anopheles arabiensis) | 91% mortality | [5] |

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, several putative mechanisms of action for this compound can be hypothesized. These are depicted in the following diagrams.

Some pyrimidine-5-carbonitrile derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4] Inhibition of VEGFR-2 can block downstream signaling pathways such as the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for tumor growth and survival.

Certain ethyl pyrimidine-quinolinecarboxylate derivatives have been identified as inhibitors of human lactate dehydrogenase A (hLDHA).[6] LDHA is a critical enzyme in anaerobic glycolysis, which is often upregulated in cancer cells (the Warburg effect). Inhibition of LDHA can disrupt cancer cell metabolism and induce cell death.

Experimental Protocols

The following are summaries of the experimental protocols used to evaluate the biological activities of the pyrimidine-5-carboxylate derivatives discussed in this guide.

1. VEGFR-2 Kinase Assay [4]

-

Objective: To determine the in vitro inhibitory activity of compounds against the VEGFR-2 tyrosine kinase.

-

Methodology:

-

Recombinant human VEGFR-2 enzyme, a poly(Glu, Tyr) 4:1 substrate, and ATP are combined in a kinase assay buffer.

-

Test compounds are added at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at 30°C.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent kinase assay kit (e.g., Kinase-Glo®).

-

Luminescence is read using a microplate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

2. In Vitro Cytotoxicity Assay (MTT Assay) [1][2]

-

Objective: To assess the cytotoxic effects of compounds on cancer cell lines.

-

Methodology:

-

Human cancer cells (e.g., HepG2, HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds and a vehicle control.

-

After a specified incubation period (e.g., 48-72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated to allow the formazan crystals to form.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

-

3. α-Amylase Inhibition Assay [1][2]

-

Objective: To evaluate the inhibitory effect of compounds on α-amylase activity.

-

Methodology:

-

A solution of α-amylase is pre-incubated with the test compound at various concentrations.

-

A starch solution is added to initiate the enzymatic reaction.

-

The reaction is incubated at a specific temperature (e.g., 37°C).

-

The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.

-

The mixture is heated in a boiling water bath and then cooled to room temperature.

-

The absorbance is measured at 540 nm to quantify the amount of reducing sugar produced.

-

The percentage of inhibition is calculated, and IC50 values are determined.

-

4. Larvicidal Bioassay [5]

-

Objective: To assess the larvicidal activity of compounds against mosquito larvae.

-

Methodology:

-

Late third or early fourth instar larvae of Anopheles arabiensis are used.

-

Groups of larvae (e.g., 25 larvae) are placed in beakers containing a specific volume of water.

-

The test compounds, dissolved in a suitable solvent (e.g., ethanol), are added to the water to achieve the desired concentrations.

-

A control group with the solvent alone is also included.

-

Larval mortality is recorded after a 24-hour exposure period.

-

The percentage of mortality is calculated and corrected using Abbott's formula if necessary.

-

Conclusion and Future Directions